REACTION_CXSMILES
|
[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
3-cyano-5-methylhex-3-enoic acid
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)=CC(C)C
|
Name
|
3-cyano-5-methylhex-3-enoic acid
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)=CC(C)C
|
Name
|
[(S,S)-Et-BPE]Rh(COD) BF4−
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.023 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to the reactive mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
WAIT
|
Details
|
the reaction was stopped at 16 hours
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
3-cyano-5-methylhex-3-enoic acid
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)=CC(C)C
|
Name
|
3-cyano-5-methylhex-3-enoic acid
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)O)=CC(C)C
|
Name
|
[(S,S)-Et-BPE]Rh(COD) BF4−
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.023 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H](CC(=O)O)CC(C)C
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to the reactive mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
WAIT
|
Details
|
the reaction was stopped at 16 hours
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |